molecular formula C9H11F3N2O B13345223 1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol

1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol

Cat. No.: B13345223
M. Wt: 220.19 g/mol
InChI Key: ARJLZNQDLSHUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol is a fluorinated organic compound that features a trifluoromethyl group and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol typically involves the reaction of a trifluoromethylated precursor with a pyridine derivative. One common method involves the nucleophilic substitution of a trifluoromethylated alcohol with a pyridine-based amine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target protein. Additionally, the pyridine moiety can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-((pyridin-3-ylmethyl)amino)propan-2-ol is unique due to its combination of a trifluoromethyl group and a pyridine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

1,1,1-trifluoro-3-(pyridin-3-ylmethylamino)propan-2-ol

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)8(15)6-14-5-7-2-1-3-13-4-7/h1-4,8,14-15H,5-6H2

InChI Key

ARJLZNQDLSHUOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNCC(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.